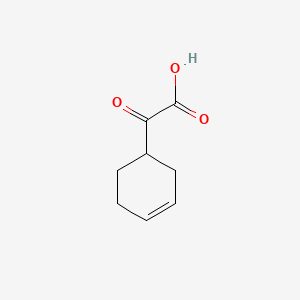
(mixture E/Z)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(E/Z异构体混合物)”是指以其E(反式)和Z(顺式)异构体的混合物形式存在的化合物。这些异构体是双键周围的几何构型,其中E异构体在双键的相对侧具有更高优先级的取代基,而Z异构体在同一侧具有更高优先级的取代基。这种符号对于描述烯烃的立体化学至关重要,尤其是在取代基不相同的情况下 .
准备方法
合成路线和反应条件
(E/Z异构体混合物)化合物的制备通常涉及通过各种方法(如以下方法)合成烯烃:
醇脱水: 在酸催化剂(例如硫酸)存在下加热醇可以导致烯烃的形成。
卤代烃脱卤化氢: 用强碱(例如氢氧化钾)处理卤代烃会导致卤化氢的消除,形成烯烃。
维蒂希反应: 这涉及将鏻叶立德与羰基化合物反应以生成烯烃。
工业生产方法
在工业上,烯烃通常通过以下方法生产:
烃类裂解: 在催化剂存在下,高温裂解大型烃类。
催化脱氢: 使用铂或氧化铬等金属催化剂对烷烃进行脱氢。
化学反应分析
反应类型
氧化: 烯烃可以被氧化为环氧化合物、二醇或醛/酮,具体取决于所用试剂(例如高锰酸钾、四氧化锇)。
还原: 使用氢气和金属催化剂(例如钯)对烯烃进行氢化会将其转化为烷烃。
取代: 烯烃可以发生卤化、卤化氢化和水合反应。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),四氧化锇 (OsO₄)。
还原: 氢气 (H₂) 与钯 (Pd) 催化剂。
取代: 卤素 (Cl₂,Br₂),卤化氢 (HCl,HBr),水 (H₂O) 与酸催化剂。
主要产物
环氧化合物: 由氧化形成。
烷烃: 由还原形成。
卤代烷烃: 由卤化形成。
科学研究应用
化学
复杂分子的合成: 用作合成药物和农用化学品的中间体。
立体化学研究: 对于理解几何异构体对化学反应性和性质的影响很重要。
生物学
生物活性: 一些E/Z异构体表现出不同的生物活性,这使得它们在药物设计和开发中很有用。
医药
药物: 某些药物在一种异构体形式中更有效,因此需要研究和分离E/Z异构体。
工业
聚合物生产: 烯烃是生产聚乙烯和聚丙烯等聚合物的关键单体。
作用机制
(E/Z异构体混合物)化合物发挥作用的机制取决于它们所经历的具体反应。例如,在氢化中,烯烃的双键与金属催化剂相互作用,使氢原子能够加成到双键上,将其转化为烷烃。参与的分子靶标和途径因具体化合物及其应用而异。
相似化合物的比较
类似化合物
顺反异构体: 类似于E/Z异构体,但用于存在两个相同取代基的更简单情况。
几何异构体: 一个更广泛的类别,包括E/Z异构体和顺反异构体。
独特性
属性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
4-hydroxy-1-[[(E)-3-imidazol-1-yl-3-oxoprop-1-enyl]amino]butan-2-one |
InChI |
InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+ |
InChI 键 |
XTQFPQZZZXNBRC-HNQUOIGGSA-N |
手性 SMILES |
C1=CN(C=N1)C(=O)/C=C/NCC(=O)CCO |
规范 SMILES |
C1=CN(C=N1)C(=O)C=CNCC(=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



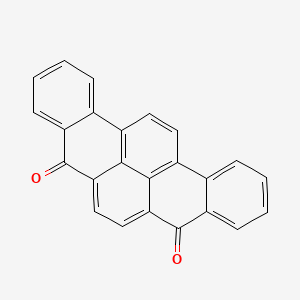

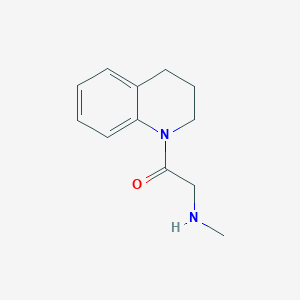
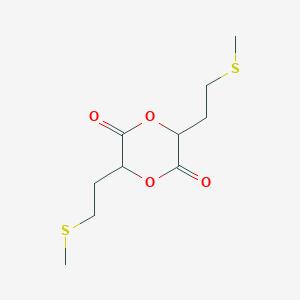
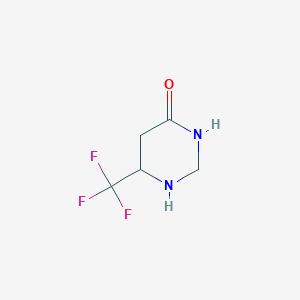
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)


